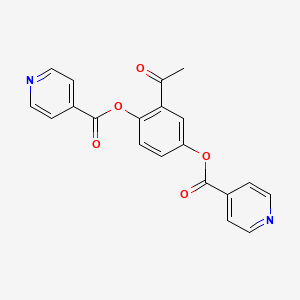
2-acetyl-1,4-phenylene diisonicotinate
描述
2-acetyl-1,4-phenylene diisonicotinate (APDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APDI is a coordination compound that belongs to the family of metal-organic frameworks (MOFs) and has a unique structure that makes it an ideal candidate for various applications.
作用机制
The mechanism of action of 2-acetyl-1,4-phenylene diisonicotinate is not well understood, but it is believed to be related to its unique structure. This compound has a porous structure that allows it to act as a host for guest molecules. The guest molecules can be released from the structure by various stimuli, such as changes in temperature or pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it has been shown to be non-toxic and biocompatible. This makes it an ideal candidate for drug delivery applications.
实验室实验的优点和局限性
The advantages of using 2-acetyl-1,4-phenylene diisonicotinate in lab experiments include its unique structure, which allows it to act as a host for guest molecules, and its non-toxic and biocompatible nature. The limitations of using this compound in lab experiments include the difficulty in synthesizing it and the lack of understanding of its mechanism of action.
未来方向
There are many future directions for research on 2-acetyl-1,4-phenylene diisonicotinate. One direction is to study its potential applications in drug delivery, catalysis, and gas storage. Another direction is to study its mechanism of action and how it interacts with guest molecules. Additionally, further research is needed to optimize the synthesis method of this compound and to study its properties in more detail.
Conclusion:
In conclusion, this compound is a unique coordination compound that has potential applications in various fields, including drug delivery, catalysis, and gas storage. Its unique structure and non-toxic nature make it an ideal candidate for drug delivery applications. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
科学研究应用
2-acetyl-1,4-phenylene diisonicotinate has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. The unique structure of this compound allows it to act as a host for guest molecules, making it an ideal candidate for drug delivery applications. This compound has also been studied for its catalytic properties and has shown promising results in various catalytic reactions. Additionally, this compound has been studied for its gas storage properties and has shown potential as a storage material for hydrogen and other gases.
属性
IUPAC Name |
[3-acetyl-4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-13(23)17-12-16(26-19(24)14-4-8-21-9-5-14)2-3-18(17)27-20(25)15-6-10-22-11-7-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRMUHGYVCOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-N-(2-methylphenyl)benzamide](/img/structure/B3478307.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478323.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)






![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3478377.png)
![isopropyl 5-methyl-3-(1-naphthylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3478378.png)
![isopropyl 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3478387.png)
![methyl 4-[({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B3478395.png)
